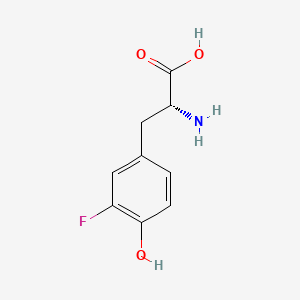

3-fluoro-D-tyrosine

Beschreibung

Significance of D-Amino Acid Analogues in Chemical Biology

In the landscape of chemical biology, the study of D-amino acid analogues represents a significant and expanding frontier. While life is predominantly based on L-amino acids, their D-enantiomers are not merely chemical curiosities but possess unique properties that make them invaluable tools in research and therapeutic development. pnas.orgresearchgate.net All amino acids, with the exception of glycine, are chiral and can exist in either D (dextrorotary) or L (levorotary) forms. pnas.org Nature's near-exclusive use of the L-enantiomer means that peptides and proteins constructed from D-amino acids exhibit remarkable resistance to degradation by proteases, the enzymes that typically break down protein-based molecules. pnas.orgpnas.orglifetein.com

This inherent stability is a key driver of their importance. By incorporating D-amino acids, scientists can engineer peptide-based drugs with substantially increased half-lives in the gut, blood plasma, and cells, leading to improvements in potency that can be several orders of magnitude greater than their L-counterparts. pnas.orgpnas.org This enhanced stability, coupled with potentially low immunogenicity, makes D-amino acid-containing peptides highly attractive candidates for drug development. pnas.orgresearchgate.netbiopharmaspec.com

Furthermore, D-amino acids are fundamental components of the peptidoglycan cell walls of bacteria, a structure that is absent in human cells. nih.govnih.govtandfonline.comresearchgate.netnih.gov This distinction provides a specific target for novel diagnostic and therapeutic strategies. Radiolabeled D-amino acid analogues are being actively investigated as probes for the specific imaging of bacterial infections using techniques like Positron Emission Tomography (PET), as they are actively incorporated into the bacterial cell wall. nih.govnih.govresearchgate.netresearchgate.net This allows for the differentiation between bacterial infection and sterile inflammation, a common challenge for conventional imaging methods. nih.govnih.gov The unique biological roles and metabolic pathways of D-amino acids continue to be explored, opening new avenues for their application in biomedicine and biotechnology. tandfonline.commdpi.com

| Property of D-Amino Acid Analogues | Significance in Chemical Biology | Research Applications |

| Proteolytic Resistance | Increased peptide stability and prolonged half-life. pnas.orgpnas.orglifetein.com | Development of potent, long-lasting peptide-based therapeutics. pnas.orgpnas.orgbiopharmaspec.com |

| Low Immunogenicity | Reduced potential for an immune response compared to L-peptides. researchgate.net | Engineering of safer and more effective biologics. pnas.org |

| Bacterial Cell Wall Component | Specific to bacteria and absent in mammalian cells. nih.govtandfonline.comnih.gov | Development of bacteria-specific diagnostic imaging agents and antibiotics. nih.govtandfonline.commdpi.com |

| Altered Chirality | Provides unique three-dimensional structures. pnas.org | Probing enzyme-substrate interactions and designing novel bioactive molecules. nih.gov |

Overview of 3-Fluoro-D-Tyrosine as a Research Probe

This compound is a synthetic, fluorinated analogue of the naturally occurring amino acid D-tyrosine. The introduction of a fluorine atom to the aromatic ring of tyrosine creates a powerful probe for various biological investigations, primarily leveraging the unique properties of both the fluorine atom and the D-chiral center. While much of the published research has utilized the racemic mixture (3-fluoro-DL-tyrosine) or the L-enantiomer (3-fluoro-L-tyrosine), the D-isomer serves as a crucial tool for specific applications and comparative studies. acs.orgresearchgate.net

The primary application of fluorinated amino acids like this compound is in molecular imaging and spectroscopy. Fluorine-19 (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its high sensitivity and the absence of endogenous ¹⁹F signals in biological systems, providing a clear background for analysis. researchgate.netresearchgate.net Studies have used 3-fluoro-DL-tyrosine to explore hyperpolarization techniques that can dramatically enhance the NMR signal, paving the way for its potential use in ¹⁹F Magnetic Resonance Imaging (MRI). researchgate.net

In the context of Positron Emission Tomography (PET), radiolabeled D-amino acid analogues are of significant interest for imaging bacterial infections. nih.govresearchgate.net For instance, O-(2-[¹⁸F]fluoroethyl)-D-tyrosine ([¹⁸F]FET), an analogue of D-tyrosine, has been evaluated for its specific uptake by live bacteria. nih.govnih.gov This suggests a potential application for an ¹⁸F-labeled version of this compound as a PET tracer to specifically target and visualize bacterial peptidoglycan synthesis in vivo. nih.govresearchgate.net

Furthermore, fluorinated tyrosine analogues are used to investigate the mechanisms of enzyme-catalyzed reactions. nih.gov The L-isomer, 3-fluoro-L-tyrosine, has been used to study the substrate specificity of enzymes like tyrosine phenol-lyase and to create modified proteins for research purposes. researchgate.netgoogle.com The D-isomer, this compound, provides a critical control in such experiments to understand the stereospecificity of enzymes and protein interactions. Early research also investigated the comparative toxicity of the D- and L-enantiomers, highlighting the distinct biological behavior of each isomer. acs.org

| Compound | Key Research Applications | Relevant Techniques |

| This compound | Potential probe for bacterial infection imaging; control for studying enzyme stereospecificity. nih.govacs.org | PET (with ¹⁸F labeling), NMR Spectroscopy. |

| 3-Fluoro-L-Tyrosine | Probe for protein structure and dynamics; studying enzyme substrate specificity. researchgate.netgoogle.compnas.org | NMR Spectroscopy, Enzymatic Assays. researchgate.netpnas.org |

| 3-Fluoro-DL-Tyrosine | Development of hyperpolarization methods for enhanced imaging signals. researchgate.net | ¹⁹F NMR Spectroscopy, ¹⁹F MRI. researchgate.net |

| O-(2-[¹⁸F]fluoroethyl)-D-tyrosine | PET imaging tracer for detecting bacterial infections. nih.govnih.govresearchgate.net | PET Imaging, In vitro bacterial uptake assays. nih.govnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIAUOZUUGXERI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315780 | |

| Record name | 3-Fluoro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64024-06-2 | |

| Record name | 3-Fluoro-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64024-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorotyrosine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064024062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROTYROSINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F3KA9521 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Enantiomeric Resolution of 3 Fluoro D Tyrosine

Stereoselective Synthesis Approaches for 3-Fluoro-D-Tyrosine

Achieving the D-configuration of 3-fluoro-tyrosine can be accomplished through asymmetric or stereoselective synthesis. This approach is designed to preferentially create one stereoisomer over the other, thereby avoiding the need for a subsequent resolution step which can be complex. General strategies in the stereoselective synthesis of fluorinated amino acids often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

While specific, detailed protocols for the de novo stereoselective synthesis of this compound are not extensively detailed in the provided research, the synthesis of related fluorinated amino acids provides a framework for how such a process would be approached. For instance, the stereoselective synthesis of (2S,3S)-4-fluorothreonine has been achieved in a three-step route that controls the product's absolute stereochemistry. A similar strategy for this compound would likely involve the use of a chiral starting material or an asymmetric reaction step to introduce the amine group or build the amino acid backbone with the correct D-configuration. These methods are advantageous for producing a high enantiomeric excess of the desired product directly.

Enzymatic Resolution Techniques for 3-Fluoro-DL-Tyrosine

Enzymatic resolution is a widely used and highly effective technique for separating racemic mixtures (containing both D and L enantiomers) of amino acids. This method leverages the high stereospecificity of enzymes, which typically act on only one enantiomer in a racemic pair.

A documented method for obtaining this compound involves the enzymatic resolution of N-benzoyl 3-fluoro-dl-tyrosine. caltech.edu In this process, the racemic mixture is first chemically modified (in this case, by N-benzoylation). An enzyme is then introduced that selectively hydrolyzes the acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid untouched. The resulting mixture of the free L-amino acid and the acylated D-amino acid can then be separated based on their different chemical properties. The final step involves the hydrolysis of the N-acyl group from the D-enantiomer to yield pure this compound.

Another powerful enzymatic approach utilizes L-amino acid oxidases (L-aaos). These enzymes catalyze the oxidative deamination of L-amino acids, converting them into their corresponding α-keto acids, while leaving the D-amino acids unaffected. core.ac.uk Research using L-amino acid oxidase from Aspergillus fumigatus has demonstrated the successful resolution of racemic DL-tyrosine, yielding optically pure D-tyrosine with a resolution of 84.1%. core.ac.uk This principle is directly applicable to 3-fluoro-DL-tyrosine, where the L-enantiomer would be selectively degraded, allowing for the isolation of the desired this compound from the reaction mixture.

Table 1: Enzymatic Resolution of Racemic Amino Acids using Aspergillus fumigatus L-amino acid oxidase

| DL-Amino Acid | % Resolution (Yield of D-Amino Acid) |

| DL-Alanine | 100% |

| DL-Phenylalanine | 80.2% |

| DL-Tyrosine | 84.1% |

| DL-Aspartic Acid | No Resolution |

This table illustrates the effectiveness of L-amino acid oxidase in resolving different racemic amino acids, achieving high optical purity for the D-enantiomers. Data sourced from core.ac.uk.

Radiosynthesis of Fluorine-18 (B77423) Labeled Tyrosine Analogues for Research Applications

For research applications, particularly in Positron Emission Tomography (PET), tyrosine analogues are often labeled with the radionuclide Fluorine-18 (18F). The advantageous nuclear decay properties of 18F, including its 109.7-minute half-life, make it an ideal isotope for medical imaging. mdpi.com The synthesis of these radiotracers can be complex, often involving either direct electrophilic fluorination or multi-step nucleophilic substitution reactions. mdpi.commdpi.com

The direct radiosynthesis of 18F-labeled aromatic amino acids via conventional nucleophilic aromatic substitution (SnAr) is often challenging if the aromatic ring lacks a strong electron-withdrawing group. mdpi.com Consequently, many strategies involve labeling a precursor molecule which is then converted into the final amino acid.

Several 18F-labeled tyrosine analogues have been developed for PET imaging of tumors. mdpi.com

O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET): This is a widely used tracer that can be prepared by the nucleophilic substitution of a tosyloxy precursor with activated [18F]fluoride. nih.gov Automated synthesis modules can produce [18F]FET with high purity and a radiochemical yield of about 25±5% in approximately 55 minutes.

L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT): This tracer is synthesized via direct electrophilic fluorination, which can result in positional isomers, though the 3-[18F]FAMT isomer is predominant. mdpi.com The radiosynthesis of its D-isomer, D-[18F]FAMT, has also been developed, with a radiolabeling yield of approximately 10%. researchgate.net

6-L-[18F]Fluoro-m-tyrosine (6-L-[18F]FMT): This analogue has been produced via copper-mediated radiofluorination of a diaryliodonium salt precursor, a method that avoids the need for harsh evaporation steps. mdpi.com

These radiosynthetic methods are crucial for producing the high-purity, high-specific-activity tracers needed for non-invasive molecular imaging in research and clinical settings.

Table 2: Research Findings on Radiosynthesis of 18F-Labeled Tyrosine Analogues

| Tracer | Precursor/Method | Radiochemical Yield (RCY) | Synthesis Time | Source |

| O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) | Ni-(S)-BPB-(S)-Tyr(CH2CH2OTs) precursor; Nucleophilic substitution | Not specified | Not specified | nih.gov |

| O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) | TET precursor on automated module | 25±5% (non-decay corrected) | ~55 min | |

| L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT) | Direct electrophilic fluorination | ~20% | Not specified | mdpi.com |

| D-3-[18F]-fluoro-α-methyl tyrosine (D-[18F]FAMT) | Method similar to L-[18F]FAMT | ~10% | 63 min | researchgate.net |

| O-[18F]fluoromethyl-D-tyrosine (D-[18F]FMT) | 1,2,3-triazolium salt; Intramolecular fluorination | 9% (not decay-corrected) | 65 min | nih.gov |

| O-(3-[18F]fluoropropyl)-L-tyrosine ([18F]FPT) | Two-step [18F]fluoropropylation of L-tyrosine | 25-30% (not decay-corrected) | ~60 min | nih.gov |

Biosynthetic Incorporation of 3 Fluorotyrosine into Biomolecules

Strategies for Uniform and Site-Specific Protein Labeling with 3-Fluorotyrosine

The ability to label proteins with 3-fluorotyrosine can be achieved through either uniform or site-specific incorporation. Uniform labeling involves the replacement of all instances of a particular amino acid with its fluorinated analog, while site-specific labeling introduces the analog at a single, predetermined position within the protein sequence.

Traditionally, the incorporation of amino acid analogs has often relied on the use of auxotrophic host strains, which are unable to synthesize a specific natural amino acid and are thus forced to incorporate the supplied analog. However, research has shown that non-auxotrophic host systems, such as certain strains of Escherichia coli, can also efficiently incorporate fluorinated amino acids like 3-fluorotyrosine. scholaris.cafrontiersin.org This approach can sometimes be advantageous as it avoids the potential metabolic burdens associated with auxotrophy. The efficiency of incorporation in these systems can depend on the specific protein and the fluorinated amino acid being used. scholaris.ca For instance, studies with calmodulin have demonstrated successful biosynthetic labeling with 3-fluorotyrosine in non-auxotrophic bacterial strains. scholaris.ca

| Host System | Strategy | Outcome |

| Escherichia coli (Non-auxotrophic) | Biosynthetic Labeling | Successful incorporation of 3-fluorotyrosine into calmodulin. scholaris.ca |

| Escherichia coli (Auxotrophic) | Global Incorporation | Replacement of tyrosine residues with m-fluorotyrosine in 1,2-catechol dioxygenase. frontiersin.org |

Achieving site-specific incorporation of 3-fluorotyrosine requires more sophisticated methods to prevent its global integration into proteins. One such strategy involves the genetic encoding of a "caged" or "photochemically disguised" version of the amino acid. nih.govacs.org In this approach, the 3-fluorotyrosine is chemically modified with a photolabile protecting group, such as an o-nitrobenzyl group. nih.govacs.org This "disguised" amino acid is not recognized by the cell's natural protein synthesis machinery, thus preventing its widespread incorporation. nih.govacs.org

An engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair is then used to specifically recognize the caged amino acid and incorporate it at a designated site in the protein, typically in response to a nonsense or amber stop codon (UAG) that has been introduced into the gene of interest. nih.govacs.orggoogle.com Once the protein is synthesized, the protecting group can be removed by exposure to light, revealing the 3-fluorotyrosine at the desired location. nih.gov This method offers precise control over the placement of the fluorinated analog, enabling detailed studies of protein structure and function at specific sites. nih.govacs.org

| Strategy | Key Components | Result |

| Genetic Encoding and Photochemical Disguise | o-nitrobenzyl-3-fluorotyrosine, Engineered aminoacyl-tRNA synthetase/tRNA pair, Amber stop codon (UAG) | Site-specific incorporation of 3-fluorotyrosine into proteins in E. coli. nih.govacs.org |

Non-Auxotrophic Host Systems for Enhanced Analog Incorporation

Precursor-Directed Biosynthesis of Fluorinated Natural Products

Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic pathways of microorganisms to create novel, fluorinated versions of natural products. mdpi.com This is achieved by feeding a fluorinated precursor, such as 3-fluoro-L-tyrosine, to a culture of an organism that naturally produces a desired peptide or other metabolite. mdpi.comrsc.org The microorganism's enzymes then incorporate the fluorinated analog into the final product in place of the natural amino acid. rsc.orgworktribe.com

A notable example of this is the production of fluorinated lipopeptides by Bacillus species. When Bacillus sp. CS93 is cultured in the presence of 3-fluoro-L-tyrosine, it produces novel fluorinated versions of the antifungal compounds iturin A and fengycin. worktribe.comnih.gov In iturin A, the 3-fluorotyrosine is incorporated in place of a D-tyrosine residue. rsc.orgucd.ie In fengycin, which contains two tyrosine residues, 3-fluorotyrosine is preferentially incorporated at the third position of the lipopeptide, which retains its L-configuration. worktribe.com The incorporation into the ninth position, which undergoes epimerization to a D-configuration, is significantly lower. worktribe.com This suggests that the epimerization step may influence the efficiency of incorporation. worktribe.com

The resulting fluorinated lipopeptides, such as fluoro-iturin A and mono-fluorofengycin, have been isolated and characterized. worktribe.com Interestingly, the antifungal activity of these fluorinated analogs against Trichophyton rubrum was found to be similar to that of their non-fluorinated counterparts. worktribe.comnih.gov This demonstrates the potential of precursor-directed biosynthesis to generate novel fluorinated biomolecules with retained biological activity.

| Organism | Precursor | Fluorinated Product(s) |

| Bacillus sp. CS93 | 3-fluoro-L-tyrosine | Fluoro-iturin A, Mono-fluorofengycin worktribe.comnih.gov |

| Bacillus subtilis | 3-fluoro-L-tyrosine | Fluoro-iturin A rsc.orgucd.ie |

Structural and Dynamic Investigations Using 3 Fluorotyrosine As a Spectroscopic Probe

Application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a primary technique that leverages the properties of 3-fluoro-D-tyrosine to provide high-resolution insights into protein behavior. The absence of a natural fluorine background in biological systems ensures that the observed signals originate exclusively from the incorporated probe. mdpi.comresearchgate.net

Elucidation of Protein Structure and Folding Dynamics

The chemical shift of the ¹⁹F nucleus in 3-fluorotyrosine is exquisitely sensitive to its local environment, making it an ideal probe for studying protein structure and the dynamics of protein folding. researchgate.netscholaris.caresearchgate.net Changes in the protein's conformation, even subtle ones, alter the electronic environment around the fluorine atom, resulting in measurable changes in the ¹⁹F NMR spectrum. researchgate.net This sensitivity allows for the monitoring of folding and unfolding events in real-time. For instance, studies on the L protein have demonstrated how ¹⁹F NMR can track the folding process induced by changes in salt concentration. researchgate.net In these experiments, distinct signals for the folded and unfolded states can be observed, and the transition between them can be monitored. researchgate.net

Furthermore, the incorporation of 3-fluorotyrosine has been instrumental in characterizing the conformational states of complex proteins. In a study of green fluorescent protein (GFP) uniformly labeled with 3-fluorotyrosine, all ten fluorotyrosine signals were resolved, spanning a chemical shift range of 10 ppm. nih.govacs.org By systematically mutating each tyrosine to phenylalanine and analyzing the resulting spectra, along with relaxation data, a complete assignment of the ¹⁹F NMR signals was achieved. nih.govacs.org This approach also identified two tyrosine residues that exist as ring-flip conformers, indicating their immobilization within the native protein structure. nih.govacs.org

The table below summarizes key findings from studies using 3-fluorotyrosine to investigate protein structure and folding.

| Protein Studied | Key Findings | References |

| L protein | Monitored salt-induced folding from an unfolded state. | researchgate.net |

| Green Fluorescent Protein (GFP) | Resolved signals from all 10 fluorotyrosines, enabling full spectral assignment and identification of immobilized residues. | nih.govacs.org |

| Calmodulin (CaM) | Evaluated the conformation and topology of tyrosine residues in both calcium-loaded and calcium-free states. | scholaris.caresearchgate.net |

| α-Synuclein | Characterized protein conformation and fibrillation kinetics. | scispace.comacs.org |

Analysis of Ligand-Protein Interactions and Conformational States

The sensitivity of the ¹⁹F chemical shift to the local environment makes 3-fluorotyrosine an excellent tool for studying ligand-protein interactions. mdpi.combeilstein-journals.org Upon ligand binding, changes in the protein's conformation often occur, which are reflected in the ¹⁹F NMR spectrum of the incorporated 3-fluorotyrosine. beilstein-journals.org These changes can be in the form of chemical shift perturbations, line broadening, or the appearance of new signals, all of which can be used to determine binding affinities (Kd) and to map the binding site. mdpi.com

Protein-observed ¹⁹F NMR (PrOF NMR) is a powerful method for screening fragment libraries and assessing the druggability of protein targets. nih.gov For example, 3-fluorotyrosine has been used to label the KIX domain of the CREB-binding protein to screen for small molecule inhibitors of protein-protein interactions. rsc.org The simplicity of the 1D ¹⁹F NMR spectra allows for rapid screening and quantification of binding events. nih.gov

Studies on the cyclic AMP receptor protein (CRP) from Escherichia coli utilized both 5-fluorotryptophan (B555192) and 3-fluorotyrosine to probe conformational changes upon ligand binding. nih.gov The binding of cyclic AMP induced chemical shift changes in two of the six tyrosine residues, indicating an induced conformational effect rather than direct contact. nih.gov This highlights the ability of 3-fluorotyrosine to report on allosteric changes within a protein. nih.gov Similarly, in α-synuclein, cosolute-induced shifts in the ¹⁹F spectrum of labeled tyrosines provided insights into transient structures and conformational changes induced by urea (B33335) and SDS. acs.org

The following table presents examples of ligand-protein interaction studies that have utilized 3-fluorotyrosine.

| Protein System | Ligand/Interaction | Observation | References |

| Cyclic AMP Receptor Protein (CRP) | cyclic AMP, cyclic GMP | Conformational changes upon nucleotide binding, detected by chemical shift perturbations. | nih.gov |

| KIX domain of CREB-binding protein | Small molecule fragments | Characterization of binding and affinity via chemical shift perturbation. | rsc.org |

| α-Synuclein | Urea, SDS | Monitored cosolute-induced conformational changes. | acs.org |

| SH3 domain of fyn tyrosine kinase | Peptides | Examined solvent exposure and peptide binding. | scholaris.ca |

Advancement of ¹⁹F Photo-CIDNP for Enhanced Sensitivity

Photochemically Induced Dynamic Nuclear Polarization (photo-CIDNP) is a technique that can dramatically enhance the sensitivity of NMR experiments. d-nb.infonih.govarxiv.org This method involves the use of a photosensitizer, such as a flavin, which upon light irradiation, induces a reversible photochemical reaction with the target molecule, in this case, this compound. d-nb.infonih.gov This process leads to a non-equilibrium population of nuclear spin states, resulting in a significant enhancement of the NMR signal. researchgate.net

For 3-fluoro-DL-tyrosine, photo-CIDNP has been shown to produce substantial ¹⁹F NMR signal enhancements, with reports of 20- to 40-fold increases using an argon laser. d-nb.infonih.gov More recently, the development of low-cost and biocompatible LED-based setups has made this technique more accessible. d-nb.infonih.govnih.gov These advancements have enabled repetitive hyperpolarization without the need to add new substrates, allowing for signal averaging and the acquisition of hyperpolarized ¹⁹F MR images. d-nb.infonih.govnih.gov

The efficiency of the photo-CIDNP effect is dependent on the accessibility of the tyrosine residue to the photosensitizer. nih.govscholaris.ca In studies of green fluorescent protein, the observed signal enhancements correlated well with the calculated highest occupied molecular orbital (HOMO) accessibilities of the tyrosine residues in the native state. nih.govacs.orgscholaris.ca This property allows photo-CIDNP to be used to probe the structure of both native and denatured protein states. nih.govacs.org For example, in denatured states of GFP, only two peaks corresponding to the solvent-exposed tyrosine side chains and the chromophore were observed, providing evidence for the similarity of different denatured states. nih.govacs.org Further analysis of the photo-CIDNP effect's sign and amplitude can reveal heterogeneity in denatured state ensembles. nih.govacs.org

The table below highlights key advancements and findings related to ¹⁹F Photo-CIDNP with 3-fluorotyrosine.

| System | Key Advancement/Finding | Signal Enhancement | References |

| 3-fluoro-DL-tyrosine in aqueous solution | Use of flavins as photosensitizers for significant signal enhancement. | 20- to 40-fold | d-nb.infonih.gov |

| 3-fluoro-DL-tyrosine with LED setup | Development of a low-cost, biocompatible LED system for hyperpolarization at 4.7 T and 7 T. | - | d-nb.infonih.govnih.gov |

| 3-fluoro-DL-tyrosine at 0.6 T | Achieved an estimated 465-fold signal enhancement using an LED-based benchtop MRI system. | ~465-fold | researchgate.netarxiv.org |

| Green Fluorescent Protein (GFP) | Correlated photo-CIDNP enhancements with solvent accessibility of tyrosine residues to probe native and denatured states. | - | nih.govacs.orgscholaris.ca |

Ultraviolet Resonance Raman (UVRR) Spectroscopy for Local Environmental Sensing

Ultraviolet Resonance Raman (UVRR) spectroscopy is another powerful technique that utilizes this compound as a probe to gain insights into the local environment within a protein. nih.gov By exciting the molecule with a UV laser tuned to one of its electronic transitions, the Raman scattering from specific vibrational modes is selectively enhanced. nih.gov

Environmental Sensitivity and Hydrogen Bonding Effects

The UVRR spectrum of 3-fluorotyrosine is exceptionally sensitive to its surrounding environment, particularly to the strength of hydrogen bonding. nih.gov This is in contrast to the relatively modest environmental dependence of the native tyrosine spectrum. nih.gov The vibrational modes of 3-fluorotyrosine that are most sensitive to the environment involve contributions from the C-OH and C-F internal coordinates. nih.gov

Hydrogen bonding to the solvent or to residues within a protein can perturb the energetics and couplings of these internal coordinates. nih.gov This perturbation leads to changes in the frequencies and intensities of the corresponding normal modes in the UVRR spectrum. nih.gov Therefore, by analyzing the UVRR spectrum of a 3-fluorotyrosine residue incorporated into a protein, it is possible to obtain detailed information about the local hydrogen-bonding network and polarity. nih.govresearchgate.net

Site-Specific Monitoring in Complex Biological Systems

A significant advantage of using 3-fluorotyrosine in UVRR studies is the ability to monitor its spectrum even in the presence of native tyrosine residues. nih.gov This allows for site-specific monitoring of the local environment at a particular location within a complex biological system. nih.gov

For example, 3-fluorotyrosine was site-specifically incorporated into the influenza hemagglutinin (HA) 100-107 peptide, which binds to the Fv fragment of an anti-HA antibody. nih.gov Studies of this system demonstrated that the UVRR spectrum of the 3-fluorotyrosine probe could be clearly distinguished and monitored, providing information about its local environment upon antibody binding. nih.gov This capability makes 3-fluorotyrosine an exceptional probe for investigating the subtle environmental changes that occur during protein-protein interactions and other biological processes. nih.gov

The table below summarizes the key aspects of using 3-fluorotyrosine in UVRR spectroscopy.

| Feature | Description | Significance | Reference |

| Environmental Sensitivity | The UVRR spectrum of 3-fluorotyrosine is highly dependent on the hydrogen bonding strength of its surroundings. | Allows for detailed probing of the local environment within a protein. | nih.gov |

| Site-Specific Monitoring | The spectrum of 3-fluorotyrosine can be monitored in the presence of native tyrosine. | Enables focused investigation of specific sites in complex biological systems. | nih.gov |

Role of 3 Fluoro D Tyrosine Analogues in Molecular Imaging Research

Positron Emission Tomography (PET) Tracers for Oncological Applications

The use of radiolabeled amino acids for positron emission tomography (PET) has become a valuable tool in oncology for detecting and characterizing malignant tumors. While L-isomers of amino acids are readily transported into cells and incorporated into proteins, their D-isomer counterparts are generally not metabolized by mammalian cells. nih.gov This characteristic of D-amino acids can be advantageous in PET imaging, as it often leads to lower accumulation in normal tissues and faster clearance from the body, potentially resulting in higher tumor-to-background contrast. nih.govjaea.go.jp

D-[18F]FAMT, the D-isomer of the PET tracer L-[18F]FAMT, has been investigated for its potential in oncological imaging. jaea.go.jpmdpi.com It is a non-natural amino acid that demonstrates high stability both in laboratory settings and within living organisms. mdpi.com While it retains the ability to be taken up by tumors, its pharmacokinetic profile differs significantly from its L-isomer, featuring rapid clearance from the blood and primary excretion through the urinary system. mdpi.com This results in minimal accumulation in non-target organs. mdpi.com Although tumor accumulation of D-[18F]FAMT is lower than that of L-[18F]FAMT, its favorable background reduction has prompted further research. mdpi.comthno.org

A key advantage of D-[18F]FAMT lies in its ability to provide high tumor-to-background contrast. jaea.go.jp While the absolute uptake of D-[18F]FAMT in tumors is less than that of L-[18F]FAMT, its rapid clearance from the blood and reduced accumulation in healthy organs like the kidneys and pancreas contribute to a superior tumor-to-blood ratio. jaea.go.jp PET imaging studies in tumor-bearing mice have demonstrated that D-[18F]FAMT results in lower renal accumulation and clearer tumor visualization compared to its L-isomer. jaea.go.jp This suggests that D-[18F]FAMT could be particularly useful for imaging cancers in or near the kidneys and pancreas, where the high uptake of L-[18F]FAMT can be a limiting factor. jaea.go.jp

Table 1: Comparison of L-[18F]FAMT and D-[18F]FAMT

| Feature | L-[18F]FAMT | D-[18F]FAMT |

|---|---|---|

| Tumor Accumulation | Higher | Lower |

| Blood Clearance | Slower | Rapid |

| Renal Accumulation | High | Low |

| Pancreatic Accumulation | High | Low |

| Tumor-to-Blood Ratio | Lower | Higher |

| Tumor-to-Background Contrast | Lower | Higher |

Data sourced from Ohshima, Y. et al., 2013. jaea.go.jp

The cellular uptake of amino acid PET tracers is primarily mediated by specific transport systems. researchgate.net L-type amino acid transporter 1 (LAT1) is a major transporter for large neutral amino acids and is highly overexpressed in many types of cancer cells to support their rapid growth and proliferation, while having limited expression in normal tissues. mdpi.comsnmjournals.orgnih.gov This makes LAT1 an attractive target for tumor-specific imaging. mdpi.comnih.gov The L-isomer, L-[18F]FAMT, is known to be selectively transported by LAT1, which is a key reason for its tumor-specific accumulation. mdpi.comsnmjournals.org

The α-methyl group in the structure of FAMT is the critical determinant for its selectivity for LAT1 over other transporters like LAT2, which is more commonly found in non-cancerous cells. snmjournals.org While the uptake of D-[18F]FAMT is also believed to involve LAT1, the specific mechanisms and efficiency of transport compared to the L-isomer are areas of ongoing investigation. semanticscholar.org It has been shown that the cellular uptake of D-[18F]FAMT is generally low and slow. semanticscholar.org

In vivo studies in mice have highlighted the distinct pharmacokinetic properties of D-[18F]FAMT. jaea.go.jp The tracer is cleared rapidly from the blood and shows significantly less accumulation in the kidneys and pancreas when compared to L-[18F]FAMT. jaea.go.jp While tumor uptake is lower for the D-isomer, the tumor-to-blood and tumor-to-muscle ratios are comparable to or even higher than those of the L-isomer, leading to clear tumor images with high contrast. jaea.go.jpsemanticscholar.org The biodistribution is characterized by low uptake in most normal organs and tissues, with the primary route of excretion being urinary. jaea.go.jpmdpi.com This rapid whole-body clearance and low background accumulation are considered significant advantages for oncological PET imaging. jaea.go.jpsemanticscholar.org

The promising results with D-[18F]FAMT have spurred interest in other fluorinated D-tyrosine derivatives for tumor imaging. The general principle is that D-isomers of amino acids may offer better tumor-to-nontumor ratios due to faster elimination rates compared to their L-counterparts. snmjournals.org

For instance, D-[18F]fluoromethyl tyrosine (D-[18F]FMT) has shown good uptake in HeLa tumors and faster elimination than the L-isomer, leading to improved tumor-to-nontumor ratios. nih.govsnmjournals.org Studies have also indicated that D-[18F]FMT does not accumulate in inflammatory tissue, a known limitation of the widely used tracer [18F]FDG. nih.gov In a comparison with l-(18F)FMT and (18F)FDG for imaging C6 glioma tumors in mice, d-(18F)FMT was found to be a superior imaging agent. nih.gov Another study suggested that the tumor-to-blood uptake ratios of the D-isomers of [18F]FMT, [18F]fluoroethyl-tyrosine, and [18F]fluoropropyl-tyrosine were significantly higher than their L-homologs in tumor-bearing mice. nih.gov

Furthermore, a preclinical evaluation of 3-D-[18F]fluorophenylalanine ([18F]FPhe) showed it could visualize tumors with high quality, comparable to the established tracer [18F]FET. nih.gov These findings suggest that various fluorinated D-tyrosine and D-phenylalanine derivatives are promising candidates for further development as tumor-specific PET tracers. nih.govsnmjournals.orgnih.gov

Evaluation of 3-[18F]Fluoro-α-methyl-D-Tyrosine (D-[18F]FAMT)

Mechanisms of Cellular Uptake via Amino Acid Transporters (e.g., LAT1)

Radiotracers for Imaging Bacterial Infections

Radiolabeled D-amino acids are emerging as promising candidates for specifically imaging bacterial infections. nih.govresearchgate.net The rationale behind this approach is that D-amino acids are essential components of the peptidoglycan layer of bacterial cell walls, a structure that is absent in human cells. nih.govresearchgate.net This allows for the potential of highly specific targeting of bacteria.

In this context, O-(2-[18F]fluoroethyl)-D-tyrosine (D-[18F]FET) has been investigated as a potential radiotracer for imaging bacterial infections. nih.govresearchgate.net In vitro studies have shown that the uptake of D-[18F]FET is specific to live bacteria, with higher uptake observed in Staphylococcus aureus compared to Pseudomonas aeruginosa. nih.govresearchgate.net The use of heat-killed bacteria as a control confirmed the specificity of uptake to living organisms. nih.govresearchgate.net These initial findings suggest that fluorinated D-tyrosine derivatives like D-[18F]FET have the potential to be developed into specific agents for the PET imaging of bacterial infections, offering a clear advantage over tracers like [18F]FDG which accumulate in both infection and sterile inflammation. nih.gov

D-[18F]FET and D-[18F]FPHCys for Live Bacterial Detection

Recent research has focused on fluorine-18 (B77423) labeled D-amino acid analogues, such as O-(2-[18F]fluoroethyl)-D-tyrosine (D-[18F]FET) and S-(3-[18F]fluoropropyl)-D-homocysteine (D-[18F]FPHCys), for the detection of live bacteria using positron emission tomography (PET). nih.govnih.govresearchgate.net The use of fluorine-18, with its 110-minute half-life, offers a practical advantage for clinical applications. nih.gov

In Vitro Findings:

In vitro studies have demonstrated that both D-[18F]FET and D-[18F]FPHCys are taken up by live bacteria but not by heat-killed bacteria, indicating their potential to specifically image active infections. nih.govresearchgate.net The uptake of these tracers was evaluated in Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.govresearchgate.net

Key findings from in vitro experiments include:

Uptake of both tracers was higher in S. aureus than in P. aeruginosa. nih.govnih.govresearchgate.net

D-[18F]FPHCys showed higher uptake in S. aureus compared to D-[18F]FET. nih.govnih.govresearchgate.net

Blocking experiments with non-radioactive D-[19F]FPHCys confirmed the specific uptake of the radiotracer. nih.govnih.govresearchgate.net

In Vitro Uptake of D-[18F]FET and D-[18F]FPHCys in Bacteria

| Radiotracer | Bacterium | Condition | Uptake (Bq/10⁶ cells at 2h) | Statistical Significance (Live vs. Heat-killed) |

|---|---|---|---|---|

| D-[18F]FET | S. aureus | Live | 16 | p = 0.004 nih.gov |

| Heat-killed | < 1 | |||

| P. aeruginosa | Live | 2 | Not significant (p = 0.11) nih.gov | |

| Heat-killed | 1 | |||

| D-[18F]FPHCys | S. aureus | Live | 36 | p = 0.004 nih.gov |

| Heat-killed | < 1 | |||

| P. aeruginosa | Live | 4 | p = 0.002 nih.gov |

In Vivo Findings:

A study utilizing a mouse model with a S. aureus infection and a model of sterile inflammation was conducted to assess the in vivo performance of D-[18F]FPHCys. nih.govresearchgate.netresearchgate.net The results showed a statistically significant higher accumulation of D-[18F]FPHCys in the infected tissue compared to the inflamed tissue. nih.govresearchgate.netresearchgate.net In contrast, the commonly used inflammation tracer [18F]FDG did not show a significant difference in uptake between infection and inflammation. nih.govresearchgate.netresearchgate.net These findings suggest that D-[18F]FPHCys has the potential to differentiate between bacterial infection and sterile inflammation in vivo. nih.govresearchgate.net

Assessment of Fluorinated Tyrosine Analogue Tracers for Enzyme Activity

Fluorinated tyrosine analogues are also being investigated for their utility in assessing enzyme activity in various biological systems, particularly in the context of neurological disorders.

Investigation of Tyrosine Hydroxylase Activity in Neurological Systems

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine (B1211576). nih.gov PET imaging with radiolabeled L-DOPA analogues, such as 6-[18F]fluoro-L-DOPA ([18F]FDOPA), has been a valuable tool for evaluating the integrity of the dopaminergic system in conditions like Parkinson's disease. biospective.comfrontiersin.orgnih.gov The uptake of [18F]FDOPA reflects the activity of aromatic L-amino acid decarboxylase (AADC) and is correlated with dopamine levels. nih.govsnmjournals.org

Researchers have explored other fluorinated tyrosine analogues to potentially improve upon the properties of [18F]FDOPA. snmjournals.org One such analogue, 3-[18F]Fluoro-alpha-fluoromethyl-p-tyrosine (3-F-FMPT), was evaluated as a tracer for central nervous system TH activity. nih.gov In vitro experiments using rat striatal homogenates showed that 3-F-FMPT acted as a TH-activated inhibitor of L-aromatic amino acid decarboxylase (L-AAAD) in a dose-dependent manner. nih.gov However, subsequent in vivo studies in mice and a rhesus monkey revealed low brain uptake and rapid clearance, limiting its utility as a cerebral TH activity tracer. nih.gov

Another analogue, 6-[18F]fluoro-L-m-tyrosine (6-FMT), has shown more promise. snmjournals.org In a comparative PET study in rhesus monkeys, 6-FMT demonstrated superior image contrast and a higher uptake rate constant compared to [18F]FDOPA and other analogues like 2-[18F]fluoro-L-m-tyrosine (2-FMT) and 6-[18F]fluoro-fluoromethylene-DL-m-tyrosine (6-F-FMMT). snmjournals.org The striatal-to-cortical uptake ratio for 6-FMT was significantly higher than for the other tracers, indicating better specific-to-nonspecific binding. snmjournals.org

Comparison of PET Tracers for Dopaminergic System Imaging in Rhesus Monkeys

| Tracer | Mean Uptake Rate Constant (Kᵢ, min⁻¹) | Striatal/Cortical Ratio (at 85 min) |

|---|---|---|

| 6-[18F]FMT | 0.019 | 5.8 |

| 6-[18F]FDOPA | ~0.009 | ~2.8 |

| 2-[18F]FMT | ~0.007 | ~2.1 |

| 6-[18F]F-FMMT | Not specified | ~2.5 |

Data derived from graphical representations in the source material. snmjournals.org

These findings suggest that certain fluorinated tyrosine analogues, like 6-FMT, may offer advantages over [18F]FDOPA for assessing dopamine metabolism and TH activity in the brain. snmjournals.org

Enzymatic Interactions and Metabolic Pathways of 3 Fluorotyrosine

Interaction with Tyrosine Aminotransferases (TAT)

Tyrosine aminotransferase (TAT) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that plays a crucial role in tyrosine catabolism by catalyzing the reversible transamination of L-tyrosine to 4-hydroxyphenylpyruvate. reactome.org Studies have shown that 3-fluoro-L-tyrosine can act as a substrate for rat liver tyrosine aminotransferase, effectively mimicking the natural substrate and leading to its own transamination. medchemexpress.com This interaction, however, also results in a notable disturbance of the association between the enzyme and its natural substrate, L-tyrosine, indicating an inhibitory aspect of the fluorinated analog. medchemexpress.com The ability of 3-fluoro-L-tyrosine to inhibit transamination by TAT highlights its potential as a modulator of tyrosine metabolism. medchemexpress.com

Substrate and Inhibitor Properties with Tyrosine Phenol-Lyase (TPL)

Tyrosine phenol-lyase (TPL), an enzyme found in bacteria, catalyzes the reversible β-elimination of L-tyrosine to phenol (B47542), pyruvate, and ammonia. ebi.ac.uk 3-Fluoro-L-tyrosine has been identified as a substrate for TPL from Citrobacter intermedius (also known as Citrobacter freundii). nih.govirb.hr The enzymatic reaction with 3-fluoro-L-tyrosine proceeds through a key phenol-elimination step, which is a critical determinant of the enzyme's substrate specificity. nih.gov When the structural requirements for this step are met, as is the case with L-tyrosine and 3-fluoro-L-tyrosine, the rate-limiting step of the reaction becomes the initial abstraction of the α-proton. nih.gov

Kinetic and Structural Insights into Enzyme-Analog Complexes

The interaction between TPL and 3-fluoro-L-tyrosine has been extensively studied to understand the enzyme's catalytic mechanism. Due to its higher solubility compared to L-tyrosine, 3-fluoro-L-tyrosine is often used in crystallographic studies to capture unstable intermediates. acs.orgacs.org Researchers have successfully trapped and determined the X-ray structures of quinonoid intermediates, which are central to the catalytic process of PLP-dependent enzymes. acs.orgacs.orgyork.ac.uknih.gov

These structural studies, conducted on mutant forms of TPL from Citrobacter freundii, have revealed two distinct geometries of the quinonoid intermediate: a "relaxed" state in the open conformation of the active site and a "tense" state in the closed conformation. acs.orgacs.orgyork.ac.uk The "tense" conformation is characterized by a strained geometry at the Cβ and Cγ positions of the substrate, which is believed to facilitate the elimination of the phenol group. acs.org This finding provides evidence for the role of ground-state destabilization in TPL catalysis, where the enzyme not only stabilizes the transition state but also actively strains the substrate to promote the reaction. acs.orgyork.ac.uk

| TPL Mutant | Substrate/Analog | Intermediate Observed | Key Finding |

| Y71F | 3-Fluoro-L-tyrosine | "Relaxed" quinonoid | Revealed the geometry of the intermediate in an open active site. acs.orgacs.org |

| F448H | 3-Fluoro-L-tyrosine | "Tense" quinonoid | Showed a strained conformation facilitating phenol elimination. acs.orgacs.org |

Mutagenesis Studies on TPL Functionality

Site-directed mutagenesis has been a powerful tool in elucidating the roles of specific amino acid residues in TPL's interaction with 3-fluoro-L-tyrosine.

Y71F and F448H Mutations: The substitutions of tyrosine-71 with phenylalanine (Y71F) or phenylalanine-448 with histidine (F448H) in C. freundii TPL were instrumental in trapping the quinonoid intermediate with 3-fluoro-L-tyrosine. acs.orgacs.org These mutant enzymes exhibit significantly reduced or abolished β-elimination activity, allowing for the accumulation and crystallographic analysis of the intermediate state. acs.org The F448H mutant, in particular, shows a 105-fold reduction in activity with L-tyrosine. acs.org

N185A Mutation: The replacement of asparagine-185 with alanine (B10760859) (N185A) in TPL results in a mutant with moderately reduced activity (2%) towards 3-fluoro-L-tyrosine. oup.com This mutation leads to a destabilization of the quinonoid intermediate, resulting in lower affinities for various amino acid substrates and inhibitors. oup.com Spectral studies of the N185A mutant with 3-fluoro-L-tyrosine revealed the formation of a gem-diamine species in addition to the quinonoid intermediate, highlighting the role of Asn185 in maintaining the stability of the catalytic intermediates. oup.comresearchgate.net

D214A and D214N Mutations: Mutations of aspartate-214 to alanine (D214A) or asparagine (D214N) render the TPL enzyme inactive for the β-elimination of 3-fluoro-L-tyrosine. irb.hr This demonstrates the critical role of this residue in the catalytic process for this specific substrate.

Reactivity with Heme-Dependent Tyrosine Hydroxylases (TyrH)

A newer family of heme-dependent L-tyrosine hydroxylases (TyrHs) has been discovered, which are distinct from the more common non-heme iron enzymes. nih.govnih.govacs.org These enzymes exhibit remarkable dual reactivity when presented with 3-fluoro-L-tyrosine as a substrate. nih.govnih.govacs.orgnih.gov

Dual Reactivity: C-H and C-F Bond Cleavage Mechanisms

When the heme-dependent TyrH from Streptomyces sclerotialus (SsTyrH) or the LmbB2 enzyme from Streptomyces lincolnensis interacts with 3-fluoro-L-tyrosine, it catalyzes two distinct reactions. nih.govnih.gov

C-H Bond Hydroxylation: The enzyme hydroxylates the C5 position of the aromatic ring, leading to the formation of 3-fluoro-5-hydroxy-L-tyrosine. nih.govnih.gov

C-F Bond Cleavage: In an unexpected reaction, the enzyme cleaves the strong carbon-fluorine bond at the C3 position, resulting in the formation of L-3,4-dihydroxyphenylalanine (DOPA) and a fluoride (B91410) ion. nih.govnih.gov

This ability to cleave a C-F bond is a significant finding, as these bonds are typically very stable. rsc.org The partitioning between these two reaction pathways is primarily dictated by the orientation of the 3-fluoro-L-tyrosine substrate within the enzyme's active site. nih.govnih.govacs.org Crystal structures of the SsTyrH in complex with 3-fluoro-L-tyrosine have revealed two distinct orientations of the fluorine atom, with a ratio of approximately 7:3, which correlates with the product distribution. nih.govnih.govacs.org When the fluorine atom points away from the heme center, C-H hydroxylation occurs, whereas when it points towards the heme, C-F bond cleavage is favored. rsc.org

Mechanistic studies suggest that the C-F bond cleavage is initiated by a nucleophilic aromatic substitution mediated by an iron-hydroperoxo species, rather than a high-valent iron intermediate typically involved in C-H hydroxylation. nih.govresearchgate.net The source of the oxygen atom in both products has been confirmed to be from hydrogen peroxide. nih.gov

| Enzyme | Substrate | Product(s) | Key Mechanistic Feature |

| SsTyrH | 3-Fluoro-L-tyrosine | 3-Fluoro-5-hydroxy-L-tyrosine, DOPA | Dual reactivity (C-H and C-F bond cleavage) dependent on substrate orientation. nih.govnih.govacs.org |

| LmbB2 | 3-Fluoro-L-tyrosine | 3-Fluoro-5-hydroxy-L-tyrosine, DOPA | C-F bond cleavage proposed to occur via nucleophilic aromatic substitution. nih.gov |

Interactions with Bacterial Enzyme Systems

The interaction of 3-fluoro-D-tyrosine extends to various bacterial enzyme systems, where it can be either metabolized or act as an inhibitor. As previously discussed, tyrosine phenol-lyase from bacteria like Citrobacter freundii can utilize 3-fluoro-L-tyrosine as a substrate. ebi.ac.uknih.gov Furthermore, several bacterial species are known to produce L-DOPA, and the enzymes involved, such as tyrosine phenol-lyase, are exploited for biotechnological production. biorxiv.org

The incorporation of fluorinated amino acids like 3-fluoro-L-tyrosine into bacterial proteins has been demonstrated. medchemexpress.com This can have toxic effects on the bacteria, as the presence of the fluorinated analog can disrupt protein structure and function. frontiersin.org For instance, the incorporation of 4-, 5-, or 6-fluorotryptophan is known to be toxic to E. coli. frontiersin.org

The antibacterial activity of fluoroquinolones, a class of antibiotics, is based on their inhibition of bacterial DNA gyrase and topoisomerase II. mdpi.com While not a fluoroquinolone, the ability of fluorinated amino acids to interact with and potentially inhibit essential bacterial enzymes highlights a broader area of antimicrobial research.

In Vitro and in Vivo Biological Evaluation of 3 Fluoro D Tyrosine and Its Analogues

Cellular Uptake and Efflux Mechanisms in Disease Models

The cellular transport of 3-fluoro-D-tyrosine and its analogues is primarily mediated by specific amino acid transporters, which are often overexpressed in disease states such as cancer. The L-type amino acid transporter 1 (LAT1) has been identified as a key transporter for these compounds. nih.govmdpi.com LAT1 is responsible for the sodium-independent transport of large neutral amino acids and is highly expressed in many cancer cells to meet their increased demand for nutrients. mdpi.comnih.gov

Studies on the L-isomer analogue, 3-[18F]-fluoro-α-methyl-L-tyrosine ([18F]FAMT), have demonstrated its specific transport by LAT1. nih.govsnmjournals.orgresearchgate.net This specificity is believed to be the reason for its high accumulation in malignant tumors. nih.govmdpi.com Research using Xenopus oocytes expressing human amino acid transporters showed that while L-methionine is transported by a broad range of transporters, [18F]FAMT is specifically transported by LAT1. nih.gov The importance of LAT1 in the uptake of this tracer in cancer cells was further confirmed by experiments where knocking down the LAT1 gene resulted in a significant reduction in tracer uptake in HeLa S3 cells. nih.gov

The D-isomer, 3-[18F]-fluoro-α-methyl-D-tyrosine (D-[18F]FAMT), also appears to utilize LAT1 for cellular entry. In studies with LS180 colon adenocarcinoma cells, the uptake of D-[18F]FAMT was competitively inhibited by α-methyl-L-tyrosine, a selective substrate for LAT1, indicating the transporter's role in its uptake. researchgate.net

Efflux mechanisms, which actively pump substances out of cells, are also critical in determining the intracellular concentration of these compounds. The ATP-binding cassette (ABC) family of transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein-1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), are known to contribute to multidrug resistance in cancer by exporting a wide range of substrates. mdpi.comnih.gov While direct studies on the efflux of this compound by these specific transporters are limited, the general understanding of drug transport suggests that they could play a role in its cellular retention. mdpi.com For instance, sunitinib, another tyrosine kinase inhibitor, has been shown to be a substrate for both P-gp and BCRP, and the absence of these transporters leads to a significant increase in its brain penetration. nih.gov

Table 1: Transporters Involved in the Cellular Transport of 3-Fluoro-Tyrosine Analogues

| Compound/Analogue | Transporter | Transport Type | Disease Model | Key Finding | Reference |

|---|---|---|---|---|---|

| 3-[18F]Fluoro-α-methyl-L-tyrosine ([18F]FAMT) | LAT1 | Influx | Human cancer cells (HeLa S3), Xenopus oocytes | Specific uptake by LAT1, which is overexpressed in tumors. | nih.govsnmjournals.org |

| 3-[18F]Fluoro-α-methyl-D-tyrosine (D-[18F]FAMT) | LAT1 | Influx | Colon adenocarcinoma cells (LS180) | Uptake is competitively inhibited by a LAT1 substrate. | researchgate.net |

| Various Tyrosine Kinase Inhibitors (TKIs) | P-gp (ABCB1) | Efflux | Various cancer cell lines | Overexpression leads to multidrug resistance by pumping drugs out of cells. | nih.gov |

| Various Tyrosine Kinase Inhibitors (TKIs) | BCRP (ABCG2) | Efflux | Various cancer cell lines | Contributes to resistance against TKIs like SN-38 and topotecan. | nih.govaacrjournals.org |

Systemic Distribution and Clearance Kinetics in Preclinical Models

The distribution and clearance of this compound analogues in preclinical models provide a crucial understanding of their pharmacokinetic profiles. Studies focusing on the D-isomer of [18F]FAMT have highlighted its distinct characteristics compared to its L-counterpart.

In preclinical studies using LS180 tumor-bearing mice, D-[18F]FAMT demonstrated rapid clearance from the blood. mdpi.comresearchgate.net This swift clearance contributes to lower background signals in non-target tissues. The primary route of excretion for D-[18F]FAMT is through the urinary system, leading to high localization in the bladder but minimal accumulation in other non-target organs. mdpi.comresearchgate.netnih.gov This is a notable advantage as it can lead to clearer imaging of tumors. For example, biodistribution data showed significantly lower accumulation of D-[18F]FAMT in the pancreas and kidneys compared to L-[18F]FAMT. researchgate.net

Another analogue, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), showed significant uptake in the brain of mice, which was not observed with its D-isomer, indicating a specific transport mechanism across the blood-brain barrier for the L-form. snmjournals.org Furthermore, [18F]FET did not show significant bone uptake, suggesting its stability against in vivo defluorination. snmjournals.org Similarly, O-[3-(18)F-fluoropropyl]-α-methyl tyrosine ([18F]FPAMT) also exhibited low bone uptake, confirming its in vivo stability, and had significantly lower accumulation in the heart, lungs, and spleen compared to the commonly used imaging agent [18F]FDG. researchgate.net

Table 2: Biodistribution of L- and D-Isomers of [18F]FAMT in LS180 Tumor-Bearing Mice (60 min post-injection)

| Organ | L-[18F]FAMT (%ID/g) | D-[18F]FAMT (%ID/g) |

|---|---|---|

| Blood | 0.83 ± 0.09 | 0.28 ± 0.04 |

| Pancreas | 6.84 ± 1.11 | 0.90 ± 0.09 |

| Kidney | 12.11 ± 1.25 | 1.88 ± 0.23 |

| Muscle | 0.50 ± 0.05 | 0.21 ± 0.03 |

| Tumor | 3.44 ± 0.47 | 1.48 ± 0.22 |

Data compiled from studies referenced. researchgate.net

Comparative Biological Profiles of Stereoisomers and Derivatives

The stereochemistry of fluorinated tyrosine analogues plays a pivotal role in their biological activity, influencing their interaction with transporters, metabolic stability, and pharmacokinetic properties. Comparing the D- and L-isomers has been a key area of research.

As a general observation, D-amino acid isomers often exhibit lower uptake in non-target organs and are excreted more rapidly in the urine. researchgate.net This holds true for D-[18F]FAMT, which shows lower accumulation in the kidneys and pancreas compared to L-[18F]FAMT. mdpi.comresearchgate.net While this results in a better background signal for imaging, the tumor uptake of the D-isomer is also consequently lower. mdpi.com For instance, the tumor uptake of D-isomers of fluoromethyl-tyrosine was found to be lower than their L-homologs, but the tumor-to-blood ratios were higher. nih.gov

The L-isomers, such as L-[18F]FET and L-3-[18F]FPhe, generally show faster and higher uptake into tumor cells compared to their D-counterparts. nih.govnih.gov The L-isomers are also more likely to be incorporated into proteins, whereas D-isomers are not. snmjournals.orgnih.gov This was observed with 3-L-[18F]FPhe, which showed protein incorporation, unlike 3-D-[18F]FPhe. nih.gov

The introduction of an α-methyl group is another critical structural modification. This modification is responsible for the high selectivity of [18F]FAMT for the LAT1 transporter over the LAT2 isoform. snmjournals.orgresearchgate.net Other tyrosine derivatives lacking this α-methyl group, such as L-tyrosine and 3-fluoro-L-tyrosine, are transported by both LAT1 and LAT2. snmjournals.orgresearchgate.netresearchgate.net This selectivity for LAT1, which is highly upregulated in cancer, is a key factor contributing to the tumor-specific accumulation of [18F]FAMT. snmjournals.org

Studies on other derivatives, such as fluorinated phenylalanine, have also shown distinct differences between stereoisomers. D-p-(2-[18F]fluoroethyl)-phenylalanine (D-[18F]FEP) had a maximum uptake that was 5.2-fold higher than that reported for D-[18F]FET, highlighting how small structural changes can significantly impact biological behavior. nih.gov

Table 3: Comparative Properties of Fluorinated Tyrosine/Phenylalanine Stereoisomers

| Compound | Isomer | Key Biological Characteristic | Reference |

|---|---|---|---|

| [18F]FAMT | L-Isomer | Higher tumor accumulation; higher uptake in non-target organs (kidney, pancreas). | mdpi.comresearchgate.net |

| [18F]FAMT | D-Isomer | Lower tumor accumulation; rapid blood clearance; predominantly urinary excretion. | mdpi.comresearchgate.net |

| [18F]FET | L-Isomer | Specific transport across the blood-brain barrier; not incorporated into protein. | snmjournals.org |

| [18F]FET | D-Isomer | Negligible brain uptake. | snmjournals.org |

| [18F]FPhe | L-Isomer | Higher uptake in tumor cells (MCF-7, PC-3) compared to [18F]FET; shows protein incorporation. | nih.gov |

| [18F]FPhe | D-Isomer | Higher uptake ratio compared to [18F]FET in tumor cells; no protein incorporation. | nih.gov |

Q & A

Q. What are the established synthetic routes for 3-fluoro-D-tyrosine, and how do reaction parameters (e.g., temperature, catalysts) affect yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves fluorination of tyrosine derivatives using electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution with KF in the presence of crown ethers. Solid-phase peptide synthesis (SPPS) is also employed for isotopic labeling. Key parameters include:

- Temperature : Lower temperatures (0–4°C) minimize racemization during fluorination .

- Catalysts : Transition-metal catalysts (e.g., Pd) enhance regioselectivity in aromatic fluorination .

- Data Table :

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor®, AcOH | 65–75 | ≥90 | |

| SPPS with F-18 Labeling | KF, Crown Ether | 40–50 | ≥95 |

Q. Which analytical techniques are most reliable for characterizing this compound, and how should researchers validate structural integrity?

- Methodological Answer : Use HPLC-MS for purity assessment and NMR (¹⁹F and ¹H) for stereochemical confirmation. Validation steps:

Q. What are the key considerations for storing this compound to prevent degradation in experimental settings?

- Methodological Answer : Store at room temperature in airtight, light-protected containers. Monitor degradation via:

Advanced Research Questions

Q. How can conflicting reports on the metabolic stability of this compound in neuronal vs. hepatic models be resolved?

- Methodological Answer : Conduct comparative in vitro assays using:

- LC-MS/MS to quantify metabolites (e.g., 3-fluoro-DOPA) in brain and liver homogenates.

- Isotopic tracing (e.g., ¹⁸F labeling) to track uptake and catabolism in primary cell cultures .

- Contradiction Resolution : Differences may arise from tissue-specific enzyme expression (e.g., aromatic L-amino acid decarboxylase); use siRNA knockdown to isolate contributing pathways .

Q. What experimental designs are optimal for studying this compound’s role in modulating dopamine synthesis in Parkinson’s disease models?

- Methodological Answer : Employ PET imaging with ¹⁸F-labeled analogs to monitor dopamine precursor uptake in striatal regions. Key steps:

In vivo validation : Administer this compound to 6-OHDA-lesioned rodents and correlate PET signals with postmortem HPLC dopamine measurements .

Control for off-target effects : Co-administer carbidopa (peripheral decarboxylase inhibitor) to isolate central nervous system activity .

Q. How can researchers address discrepancies in the reported binding affinity of this compound to tyrosine hydroxylase across species?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics in recombinant enzymes from human, rat, and zebrafish sources. Control variables:

- pH : Enzymatic activity is pH-dependent (optimum pH 6.8 for mammalian isoforms).

- Cofactors : Include tetrahydrobiopterin (BH₄) in assays to mimic physiological conditions .

Methodological Frameworks for Research Design

Q. How should a research question on this compound’s neuroprotective effects be structured using the PICO framework?

- Methodological Answer :

- Population (P) : Dopaminergic neurons in MPTP-induced Parkinsonian mice.

- Intervention (I) : Oral administration of this compound (10 mg/kg/day).

- Comparison (C) : L-DOPA treatment (standard therapy).

- Outcome (O) : Striatal dopamine levels measured via microdialysis .

Q. What strategies ensure literature reviews on this compound are comprehensive and bias-free?

- Methodological Answer :

- Use Boolean search terms: (this compound) AND (synthesis OR metabolism OR neuroprotection).

- Prioritize peer-reviewed journals and avoid non-academic sources (e.g., vendor websites).

- Resolve contradictions by cross-referencing in vivo vs. in vitro findings and assessing methodological rigor (e.g., sample size, controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.